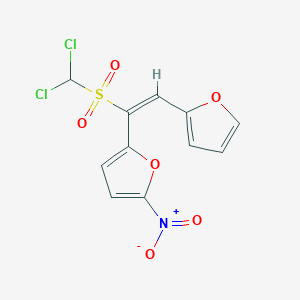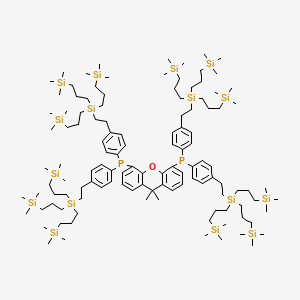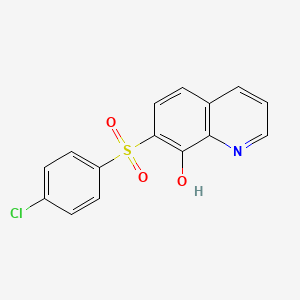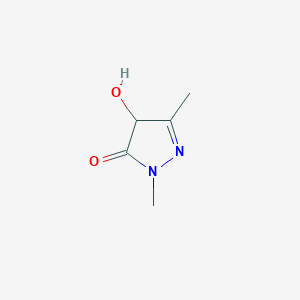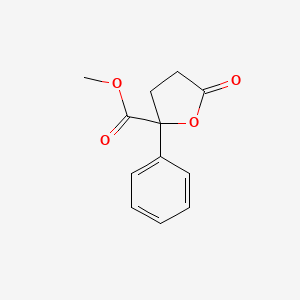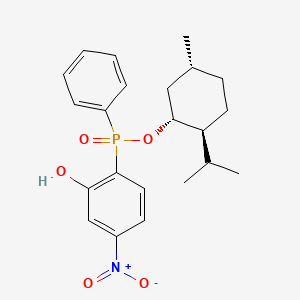
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-nitrophenyl)(phenyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-nitrophenyl)(phenyl)phosphinate is a chiral organophosphorus compound It is characterized by its unique stereochemistry and the presence of both cyclohexyl and phenyl groups, which contribute to its distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-nitrophenyl)(phenyl)phosphinate typically involves the following steps:
Formation of the Cyclohexyl Moiety: The cyclohexyl group is introduced through a series of reactions starting from a suitable cyclohexane derivative.
Introduction of the Phosphinate Group: The phosphinate group is introduced using a phosphinic acid derivative, often under conditions that promote the formation of the desired stereochemistry.
Coupling with the Phenyl and Nitro Groups: The final step involves coupling the cyclohexyl phosphinate with a phenyl group and a nitrophenyl group, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-nitrophenyl)(phenyl)phosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl and nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-nitrophenyl)(phenyl)phosphinate has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique stereochemistry.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-nitrophenyl)(phenyl)phosphinate involves its interaction with specific molecular targets. The compound’s chiral centers allow it to interact selectively with enzymes and receptors, potentially inhibiting or activating biological pathways. The nitrophenyl group can participate in redox reactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-nitrophenyl)(phenyl)phosphinate: Unique due to its specific stereochemistry and combination of functional groups.
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-nitrophenyl)(phenyl)phosphonate: Similar structure but different oxidation state of the phosphorus atom.
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-nitrophenyl)(phenyl)phosphine oxide: Oxidized form with different reactivity.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both cyclohexyl and nitrophenyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H28NO5P |
|---|---|
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]-5-nitrophenol |
InChI |
InChI=1S/C22H28NO5P/c1-15(2)19-11-9-16(3)13-21(19)28-29(27,18-7-5-4-6-8-18)22-12-10-17(23(25)26)14-20(22)24/h4-8,10,12,14-16,19,21,24H,9,11,13H2,1-3H3/t16-,19+,21-,29?/m1/s1 |
Clave InChI |
RHXJEZNATNCYIL-ZTZXNGOCSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])O)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



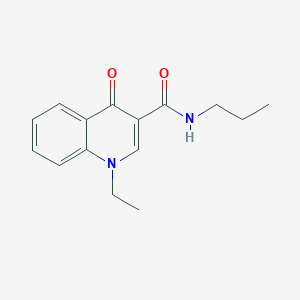
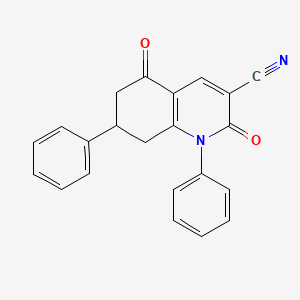

![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
